N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic molecule featuring a piperidine-4-carboxamide core linked to a 6-phenylpyridazinyl group and a 3,4-dimethoxyphenethyl side chain.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-32-23-10-8-19(18-24(23)33-2)12-15-27-26(31)21-13-16-30(17-14-21)25-11-9-22(28-29-25)20-6-4-3-5-7-20/h3-11,18,21H,12-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHOXYUAUXVDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridazine ring and the dimethoxyphenyl group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
The following comparison focuses on compounds sharing functional groups or synthetic pathways with the target molecule, as derived from the provided evidence.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : A benzamide derivative with a 3,4-dimethoxyphenethylamine side chain.
- Key Data :
- Comparison :
- The target compound replaces the benzamide group with a piperidine-4-carboxamide moiety, likely enhancing conformational flexibility and hydrogen-bonding capacity.
- The 6-phenylpyridazinyl substituent in the target molecule introduces a heteroaromatic ring, which may improve binding affinity to pyridazine-sensitive targets (e.g., phosphodiesterases) compared to Rip-B’s simpler benzoyl group.
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Structure : A quaternary ammonium salt with dual 3,4-dimethoxyphenethyl groups and a carbamoylpropyl chain.
- Key Data: Crystallography: Monoclinic crystal system (P21/c), Z = 4, V = 2742.2 ų. Solubility: Hydrated form suggests moderate aqueous solubility.
- Comparison :
Verapamil and Formoterol Related Compounds
- Examples: Verapamil Related Compound F: (3,4-Dimethoxyphenyl)methanol. Formoterol Related Compound G: (2RS)-1-(4-Methoxyphenyl)propan-2-amine.
- Comparison: The 3,4-dimethoxy motif in Verapamil’s analog aligns with the target compound’s substituent, but the absence of a methanol group in the target may reduce metabolic oxidation susceptibility. Formoterol’s 4-methoxyphenyl group contrasts with the target’s 3,4-dimethoxy substitution, which could alter receptor selectivity (e.g., β2-adrenergic vs. serotonin receptors).
Research Implications and Limitations
- Structural Insights: The 3,4-dimethoxyphenethyl group is a recurring motif in neuromodulatory agents, suggesting the target compound may interact with monoamine transporters or receptors .
- Data Gaps: No direct pharmacological or ADMET (absorption, distribution, metabolism, excretion, toxicity) data are available for the target compound. Further studies are needed to validate its bioactivity and compare it with existing drugs like Verapamil or Formoterol derivatives.
- Synthetic Challenges : The pyridazinyl-piperidine scaffold may require specialized coupling reagents or catalysts, differing from the straightforward amidation used for Rip-B .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, mechanisms of action, and relevant case studies associated with this compound.
Overview of the Compound
The compound is characterized by a piperidine core substituted with a 3,4-dimethoxyphenyl group and a phenylpyridazine moiety. The structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 3,4-dimethoxyphenyl and 6-phenylpyridazine groups occurs through electrophilic aromatic substitution or nucleophilic addition reactions.
- Final Carboxamide Formation : The carboxamide functionality is introduced via acylation methods.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing piperidine structures have shown activity against various viruses, including HIV and HSV .
A study evaluating related piperazine derivatives reported moderate antiviral activity against Coxsackievirus B (CVB) and Herpes Simplex Virus type 1 (HSV-1), highlighting the potential for similar activity in our compound of interest .
Antibacterial and Antifungal Activity
In addition to antiviral properties, compounds with similar structures have been evaluated for antibacterial and antifungal activities. Some derivatives have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting that modifications to the piperidine structure can enhance biological activity against microbial pathogens .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Similar sulfonamide compounds act by inhibiting key enzymes involved in metabolic pathways. For instance, Kynurenine monooxygenase (KMO) inhibitors have shown promise in treating neurodegenerative diseases by modulating kynurenine pathway metabolites .
- Receptor Interaction : The presence of the phenylpyridazine moiety may facilitate interactions with specific receptors or enzymes that are critical in disease processes.
Case Studies
- Huntington's Disease Model : A pyridazinylsulfonamide derivative was shown to be effective in a Huntington's disease model by increasing neuroprotective metabolites while decreasing neurotoxic ones . This suggests that our compound may also have neuroprotective effects worth exploring.
- Antiviral Screening : A set of piperazine derivatives was screened for antiviral activity against various viruses. Compounds showed varying degrees of efficacy, with some achieving significant inhibition rates at low concentrations .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as (1) coupling the piperidine-4-carboxamide core with a 6-phenylpyridazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, and (2) introducing the 3,4-dimethoxyphenethyl group through reductive amination or alkylation. Purification is achieved via column chromatography or preparative HPLC. Structural validation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and rule out side products .
Q. How is the structural conformation of this compound characterized, and what computational tools assist in predicting its bioactive conformation?
- Methodological Answer : X-ray crystallography or nuclear Overhauser effect (NOE) experiments in NMR resolve its 3D structure. Density functional theory (DFT) calculations optimize geometry, while molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs or kinases. Solvent-accessible surface area (SASA) analysis evaluates hydrophobicity .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Analogous piperidine-pyridazine derivatives show affinity for dopamine receptors (e.g., D3 antagonists in ) and serotonin transporters. Target identification begins with radioligand displacement assays (e.g., -spiperone for D2/D3 receptors) or enzyme inhibition screens (e.g., phosphodiesterases) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts like regioisomers or racemization?
- Methodological Answer : Reaction conditions (temperature, solvent polarity) are critical. For example, using Pd(OAc)/Xantphos catalysts in toluene at 110°C improves coupling efficiency. Chiral HPLC or circular dichroism (CD) monitors enantiopurity, while kinetic studies identify rate-limiting steps .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the dimethoxyphenyl group). Solutions include:
- Stability assays : Liver microsomal incubation to identify metabolites.
- Prodrug design : Masking labile groups (e.g., methoxy to acetoxy).
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue exposure .
Q. What strategies differentiate the pharmacological effects of enantiomers or diastereomers of this compound?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) generates pure stereoisomers. Functional assays (e.g., cAMP accumulation for GPCRs) compare potency. Molecular dynamics simulations analyze stereospecific binding pocket interactions .
Q. How do structural modifications (e.g., substituting methoxy groups) impact target selectivity and off-target effects?
- Methodological Answer : SAR studies systematically replace substituents:
- Methoxy → trifluoromethoxy : Enhances metabolic stability but may reduce solubility.
- Pyridazine → pyrimidine : Alters hydrogen-bonding patterns with target residues.
- Piperidine ring saturation : Modulates conformational flexibility.
Off-target profiling uses panels like Eurofins CEREP or Caliper Life Sciences .
Q. What in silico and in vitro methods assess the compound’s ADME (absorption, distribution, metabolism, excretion) properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
